molecular formula C5H7FO2 B13421397 Allyl fluoroacetate CAS No. 406-23-5

Allyl fluoroacetate

Cat. No.: B13421397
CAS No.: 406-23-5
M. Wt: 118.11 g/mol
InChI Key: KPJCWOXNYPYSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl fluoroacetate is an organic compound with the molecular formula C(_5)H(_7)FO(_2) It is a fluorinated ester, characterized by the presence of an allyl group attached to a fluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl fluoroacetate typically involves the esterification of fluoroacetic acid with allyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as: [ \text{CH}_2\text{=CHCH}_2\text{OH} + \text{FCH}_2\text{COOH} \rightarrow \text{FCH}_2\text{COOCH}_2\text{CH=CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of allyl fluoroalcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroacetate moiety, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Lithium aluminum hydride (LiAlH(_4))

    Substitution: Amines, thiols

Major Products:

    Oxidation: Formation of carbonyl compounds such as fluoroacetone

    Reduction: Formation of allyl fluoroalcohol

    Substitution: Formation of substituted fluoroacetates

Scientific Research Applications

Allyl fluoroacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of allyl fluoroacetate involves its interaction with biological molecules, particularly enzymes. The fluoroacetate moiety can inhibit enzymes involved in the citric acid cycle by forming a stable complex with aconitase, thereby disrupting cellular metabolism. This inhibition is due to the formation of fluorocitrate, which binds tightly to aconitase and halts the cycle.

Comparison with Similar Compounds

    Methyl fluoroacetate: Another ester of fluoroacetic acid, used similarly in chemical synthesis.

    Ethyl fluoroacetate: Similar in structure and reactivity, used in various organic reactions.

    Sodium fluoroacetate: A salt form, known for its use as a rodenticide.

Uniqueness: Allyl fluoroacetate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

406-23-5

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

prop-2-enyl 2-fluoroacetate

InChI

InChI=1S/C5H7FO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2

InChI Key

KPJCWOXNYPYSPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.